4-Butoxyphenylboronic Acid: A Technical Guide to its Applications in Synthesis and Drug Discovery
4-Butoxyphenylboronic Acid: A Technical Guide to its Applications in Synthesis and Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butoxyphenylboronic acid, with the CAS number 105365-51-3, is an organic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1][2][3][4][5] Structurally, it is an aromatic boronic acid featuring a butoxy group at the para position of the phenyl ring. This substitution pattern imparts specific electronic and solubility properties that make it a valuable reagent in various chemical transformations. This technical guide provides a comprehensive overview of the primary applications of 4-butoxyphenylboronic acid, with a focus on its role in cross-coupling reactions and its utility as a building block in the synthesis of liquid crystals and biologically active molecules.
Physicochemical Properties
A summary of the key physical and chemical properties of 4-butoxyphenylboronic acid is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 105365-51-3 | [1][2][3] |
| Molecular Formula | C₁₀H₁₅BO₃ | [1][2] |
| Molecular Weight | 194.04 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 106-108 °C | [1] |
| Synonyms | 4-Butoxybenzeneboronic acid, B-(4-Butoxyphenyl)boronic acid, 4-n-Butoxyphenylboronic acid | [2][5] |
Core Applications in Organic Synthesis
The utility of 4-butoxyphenylboronic acid is most prominently demonstrated in two key palladium- and copper-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Chan-Lam coupling. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, respectively.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds, which are prevalent in liquid crystals, agrochemicals, and pharmaceuticals.[6] The reaction involves the cross-coupling of an organoboron compound, such as 4-butoxyphenylboronic acid, with an organohalide in the presence of a palladium catalyst and a base.[7]
The following table summarizes representative examples of Suzuki-Miyaura coupling reactions involving arylboronic acids, including close analogs of 4-butoxyphenylboronic acid, to illustrate typical reaction conditions and yields.
| Arylboronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Phenylboronic acid | 4-Iodoanisole | Pd/C (1.4) | K₂CO₃ | DMF | Reflux (MW) | 1.5 | 92 | |
| Phenylboronic acid | 4-Bromobenzonitrile | Pd-bpydc-La | K₂CO₃ | H₂O/Toluene | 100 | 24 | 98 | [8] |
| Phenylboronic acid | 4-Iodobenzonitrile | cis-5-Pd (0.6) | K₂CO₃ | DMF/H₂O | RT | - | - | [9] |
This protocol is a representative procedure for the synthesis of a class of liquid crystals, adapted from general methods for Suzuki-Miyaura couplings.[10]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-butoxyphenylboronic acid (1.2 mmol), 4-bromobenzonitrile (1.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).
-
Solvent and Base Addition: Add a degassed solvent system, for example, a mixture of toluene (10 mL) and a 2 M aqueous solution of sodium carbonate (2 mL).
-
Inert Atmosphere: Purge the flask with an inert gas, such as argon or nitrogen, and maintain a positive pressure throughout the reaction.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-butoxy-4'-cyanobiphenyl.
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction for the formation of carbon-heteroatom bonds, providing a powerful method for the synthesis of diaryl ethers.[11][12][13] This reaction is particularly advantageous as it can often be carried out under mild conditions, using air as the oxidant.[13][14][15]
The following table presents examples of Chan-Lam O-arylation reactions, demonstrating the scope and efficiency of this methodology.
| Arylboronic Acid | Phenol/Alcohol | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Phenylboronic acid | Phenol | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 72 | 93 | [13] |
| Arylboronic acids | Phenols | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | RT | 48 | 50-90 | |
| Arylboronic acids | Alcohols | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 72 | 40-80 | [12] |
This protocol provides a general procedure for the copper-catalyzed O-arylation of phenols with 4-butoxyphenylboronic acid.[16][17]
-
Reaction Setup: To a reaction vial, add the phenol (1.0 mmol), 4-butoxyphenylboronic acid (1.5 mmol), and copper(II) acetate (0.1 mmol, 10 mol%).
-
Solvent and Base Addition: Add a suitable solvent such as dichloromethane (DCM) or toluene (5-10 mL) and a base, for example, pyridine or triethylamine (2.0 mmol).
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the air. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from a few hours to 48 hours.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired diaryl ether.
Application in Drug Discovery and Development
Arylboronic acids are recognized as "privileged structures" in medicinal chemistry due to their unique ability to form reversible covalent bonds with biological targets.[18] They are key building blocks in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors.[19]
Building Block for Kinase Inhibitors
The diaryl ether and biaryl motifs, readily synthesized using 4-butoxyphenylboronic acid, are core structures in many kinase inhibitors. A prominent example is the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[14][20][21] Mutations in EGFR can lead to its constitutive activation, promoting uncontrolled cell proliferation.[22] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are a critical class of anticancer drugs.[22] The synthesis of these complex molecules often relies on cross-coupling reactions where arylboronic acids, such as 4-butoxyphenylboronic acid, are used to construct the core scaffold.[23][24]
EGFR Signaling Pathway and Inhibition
The EGFR signaling pathway is a complex cascade that regulates cell growth, proliferation, and survival.[1][4][5] Upon binding of a ligand, such as Epidermal Growth Factor (EGF), the receptor dimerizes and autophosphorylates, initiating downstream signaling through pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][5] EGFR inhibitors block this signaling cascade, thereby inhibiting cancer cell proliferation and inducing apoptosis.
Conclusion
4-Butoxyphenylboronic acid is a versatile and valuable reagent in modern organic chemistry and drug discovery. Its primary utility lies in its application in Suzuki-Miyaura and Chan-Lam cross-coupling reactions, enabling the efficient synthesis of biaryl and diaryl ether structures. These structural motifs are of significant importance in the development of advanced materials such as liquid crystals and are integral to the scaffolds of numerous biologically active compounds, including potent kinase inhibitors for cancer therapy. This guide has provided a technical overview of its properties, key reactions with detailed protocols, and its application in the context of drug development, underscoring its importance for researchers and scientists in these fields.
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